molecular formula C4H4FN3O B144154 氟胞嘧啶 CAS No. 130256-61-0

氟胞嘧啶

货号 B144154
CAS 编号: 130256-61-0
分子量: 129.09 g/mol
InChI 键: XRECTZIEBJDKEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flucytosine, also known as 5-fluorocytosine (5-FC), is a synthetic antimycotic compound first synthesized in 1957. It is used primarily as an antifungal agent, particularly in combination with other drugs such as amphotericin B, to treat severe systemic mycoses including cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis. Flucytosine itself has no intrinsic antifungal capacity but is converted into 5-fluorouracil (5-FU) within fungal cells, which then interferes with RNA and DNA synthesis. Despite its effectiveness, the use of flucytosine can be limited due to the development of resistance when used as monotherapy. It is also being explored for new approaches in cancer treatment. However, flucytosine can cause severe side effects such as hepatotoxicity and bone marrow depression, which are generally concentration-dependent and reversible with proper monitoring and dosage adjustments .

Synthesis Analysis

Flucytosine is a fluorinated pyrimidine and is synthesized through a process that introduces a fluorine atom into the cytosine molecule. The molecular weight of flucytosine is 129.1, and it appears as a white crystalline powder. It is slightly soluble in water and readily soluble in alcohol. The synthesis of flucytosine is crucial for its function as it is incorporated by susceptible fungi and then interferes with pyrimidine metabolism .

Molecular Structure Analysis

The molecular structure of flucytosine has been studied through various methods, including X-ray diffraction. For instance, 5-fluorouracil and 1-methylcytosine form a crystalline intermolecular complex with a 1:1 stoichiometry, where molecules form cyclic hydrogen-bonded dimers. These dimers are connected by pairs of hydrogen bonds to form long arrays in the crystal, which pack together in a herringbone fashion . Additionally, the structure of a glucuronide metabolite of flucytosine was determined, which is the O2-beta-glucuronide of flucytosine, found in the urine of patients treated with the drug .

Chemical Reactions Analysis

Flucytosine undergoes various chemical reactions within the body. After oral administration, it is absorbed and converted into 5-fluorouracil by cytosine deaminase within fungal cells. This metabolite is further processed into compounds that inhibit fungal RNA and DNA synthesis. The drug's interaction with other substances, such as the formation of a glucuronide conjugate, is also a significant aspect of its metabolism .

Physical and Chemical Properties Analysis

Flucytosine's physical and chemical properties include its solid-state stability, which can be challenging for drug development. New salts of flucytosine have been synthesized to address issues related to its instability, such as the pharmaceutically acceptable saccharin salt, which exhibits superior phase stability . The drug's stability is also influenced by its hydration state, with studies showing that the water molecules in 5-flucytosine are arranged in open channels, affecting its moisture-dependent stability .

科学研究应用

Antifungal Treatment

  • Scientific Field : Medical Pharmacology
  • Summary of Application : Flucytosine (5-FC) is a synthetic antimycotic compound, first synthesized in 1957 . It has no intrinsic antifungal capacity, but after it has been taken up by susceptible fungal cells, it is converted into 5-fluorouracil (5-FU), which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
  • Methods of Application : Monotherapy with 5-FC is limited because of the frequent development of resistance . In combination with amphotericin B, 5-FC can be used to treat severe systemic mycoses, such as cryptococcosis, candidosis, chromoblastomycosis and aspergillosis .
  • Results or Outcomes : The severe side effects of 5-FC include hepatotoxicity and bone-marrow depression . In most patients, these side effects are concentration dependent, predictable, possibly avoidable with close monitoring to maintain 5-FC concentrations at <100 mg/L, and reversible with drug discontinuation or reduction of dose .

Transdermal Delivery Enhancement

  • Scientific Field : Pharmaceutical Technology
  • Summary of Application : This study aimed to load 5-flucytosine (5-FCY) into spanlastic nanovesicles (SPLNs) to make the drug more efficient as an antifungal and also to load the 5-FCY into a hydrogel that would allow for enhanced transdermal permeation and improved patient compliance .
  • Methods of Application : The preparation of 5-FCY-SPLNs was optimized by using a central composite design that considered Span 60 (X1) and the edge activator Tween 80 (X2) as process variables in achieving the desired particle size and entrapment efficiency .
  • Results or Outcomes : An ex-vivo permeation study showed that the greatest amount of 5-FCY penetrated per unit area (Q) (mg/cm 2) over time and the average flux (J) (mg/cm 2 /h) was at the end of 24 h .

Combination with Azole Antifungal Agents

  • Scientific Field : Medical Pharmacology
  • Summary of Application : Flucytosine has been increasingly used in combination with a number of azole antifungal agents, such as ketoconazole, fluconazole, and itraconazole . This combination is used to treat severe systemic mycoses, such as cryptococcosis, chromoblastomycosis, and aspergillosis .
  • Methods of Application : The specific dosage and administration depend on the severity of the infection and the patient’s response to treatment . The combination therapy is typically administered orally .

Gene Therapy and Chemotherapy

  • Scientific Field : Oncology
  • Summary of Application : Flucytosine has been combined with gene therapy approaches and used as a chemotherapeutic drug to inhibit tumor growth and in curing lesions . This is a new and promising therapeutic approach that takes advantage of the effectiveness of 5-FU and minimizes its systemic toxicity .
  • Methods of Application : This involves the use of an enzyme/prodrug combination in which Flucytosine is combined with an Escherichia coli gene that encodes the enzyme cytosine deaminase . It is hoped that this combination will deliver high local concentrations of 5-FU at the tumor site .
  • Results or Outcomes : While this is a promising approach, it is still in the experimental stages and more research is needed to determine its effectiveness and safety .

Treatment of Candida Infections

  • Scientific Field : Medical Pharmacology
  • Summary of Application : Flucytosine is used in the treatment of Candida infections which are life threatening or in circumstances where drug penetration may be problematic .
  • Methods of Application : Flucytosine is administered in combination with other antifungal agents, such as amphotericin B . The specific dosage and administration depend on the severity of the infection and the patient’s response to treatment .

Treatment of Cryptococcal Meningitis

  • Scientific Field : Medical Pharmacology
  • Summary of Application : Flucytosine administered in combination with amphotericin B remains the standard of care for cryptococcal meningitis .
  • Methods of Application : The specific dosage and administration depend on the severity of the infection and the patient’s response to treatment . The combination therapy is typically administered orally .

安全和危害

Flucytosine may cause serious side effects including slow heart rate, weak pulse, fainting, slow breathing, chest pain, confusion, hallucinations, a seizure, pale skin, easy bruising, unusual bleeding, sudden weakness or ill feeling, fever, chills, sore throat, mouth sores, red or swollen gums, trouble swallowing, problems with hearing, low potassium, kidney problems, or liver problems . It is contraindicated in patients with a known hypersensitivity to the drug . It is also classified as a reproductive toxicity, Category 1B, which means it may damage fertility or the unborn child .

未来方向

Flucytosine has been combined with newer azole antifungal agents and it also plays an important role in a new approach to the treatment of cancer . The available new data may lead to improved dosing practices and a “rebirth” of this agent as a useful adjunct in the treatment of serious fungal infections .

属性

IUPAC Name

6-amino-5-fluoro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Record name flucytosine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Flucytosine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023059
Record name Flucytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L
Record name SID56424024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. Flucytosine enters the fungal cell via cytosine permease; thus, flucytosine is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase., Flucytosine may be fungistatic or fungicidal in action depending on the concentration of the drug. Two possible mechanisms of action have been identified for flucytosine. Flucytosine appears to enter fungal cells via the action of fungal-specific cytosine permease. Inside the cell, flucytosine is converted into fluorouracil (5-FU) by cytosine deaminase and then after several intermediate steps is converted into 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA and interferes with protein synthesis. Flucytosine also appears to be converted to 5-fluorodeoxyuridine monophosphate, which noncompetitively inhibits thymidylate synthetase and interferes with DNA synthesis. Flucytosine does not appear to have antineoplastic activity.
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Flucytosine

Color/Form

White crystalline solid

CAS RN

2022-85-7
Record name Flucytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2022-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucytosine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2022-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flucytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flucytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

295-297 °C (dec), 296 °C
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flucytosine
Reactant of Route 2
Reactant of Route 2
Flucytosine
Reactant of Route 3
Flucytosine
Reactant of Route 4
Flucytosine
Reactant of Route 5
Flucytosine
Reactant of Route 6
Flucytosine

Citations

For This Compound
32,800
Citations
JE BENNETT - Annals of Internal Medicine, 1977 - acpjournals.org
… flucytosine therapy of cryptococcosis has appeared to decrease the frequency of secondary flucytosine … slightly synergistic effect against flucytosine susceptible isolates of Cryptococcus …
Number of citations: 324 www.acpjournals.org
A Vermes, HJ Guchelaar… - Journal of Antimicrobial …, 2000 - academic.oup.com
Flucytosine (5-FC) is a synthetic antimycotic compound, first synthesized in 1957. It has no intrinsic antifungal capacity, but after it has been taken up by susceptible fungal cells, it is …
Number of citations: 844 academic.oup.com
P Francis, TJ Walsh - Clinical Infectious Diseases, 1992 - academic.oup.com
… to flucytosine toxicity were encountered. We conclude that flucytosine in combination with amphotericin B is well tolerated in myelosuppressed patients when serum flucytosine levels …
Number of citations: 269 academic.oup.com
JP Utz - New England Journal of Medicine, 1972 - Mass Medical Soc
This week flucytosine (5-FC) will be released to the medical profession. It is the first new drug in approximately 15 years with activity in the systemic mycoses. The occasion prompts the …
Number of citations: 57 www.nejm.org
IS Padda, M Parmar - 2020 - europepmc.org
… Flucytosine is contraindicated in patients who have a hypersensitivity to the medication. During pregnancy, flucytosine use is not indicated during the first trimester as anatomic …
Number of citations: 11 europepmc.org
RA Larsen - Essentials of clinical Mycology, 2010 - Springer
Flucytosine (5-fluorocytosine; 5-flucytosine; 5-FC) is one of the oldest antifungal agents in use [1]. It was initially synthesized in 1957, but was not discovered to possess significant …
Number of citations: 5 link.springer.com
EH Waysek, JH Johnson - Analytical profiles of drug substances, 1976 - Elsevier
… Flucytosine is a white, odorless, crystalline powder. The infrared spectrum of flucytosine is discussed in … The mass spectrum of flucytosine has beenobtained using a CEC 21–110 mass …
Number of citations: 4 www.sciencedirect.com
LSM Sigera, DW Denning - Therapeutic Advances in …, 2023 - journals.sagepub.com
… and pharmacological aspects of flucytosine. This a narrative … for flucytosine. Detailed literature review including early literature related to primary and acquired resistance to flucytosine. …
Number of citations: 5 journals.sagepub.com
A Loyse, F Dromer, J Day, O Lortholary… - Journal of …, 2013 - academic.oup.com
… formulations of flucytosine for the … flucytosine detectable with oral flucytosine, 5-FU was detected in the serum of three patients on oral flucytosine versus one on intravenous flucytosine. …
Number of citations: 144 academic.oup.com
J Chandra, S Mohammad, MA Ghannoum - Antimicrobial Drug Resistance …, 2009 - Springer
A fl uorinated pyrimidine, 5-fl ucytosine (fl uorocytosine; 5-FC, Fig. 1), was initially developed as a potential anti-cancer agent but it was not suffi ciently effective in the fi eld of cancer …
Number of citations: 10 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。